methyl N-methyl-N'-nitrocarbamimidate
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Overview
Description
Preparation Methods
The synthesis of methyl N-methyl-N’-nitrocarbamimidate typically involves the reaction of methyl isocyanate with nitromethane under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl N-methyl-N’-nitrocarbamimidate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-methyl-N’-nitrocarbamimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and enzymes. These modifications can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl N-methyl-N’-nitrocarbamimidate is similar to other nitrocarbamimidate compounds, such as O-methyl-N-nitroisourea and N-methyl-N’-nitroguanidine . it is unique in its specific reactivity and the types of products it forms in chemical reactions. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
Methyl N-methyl-N'-nitrocarbamimidate (CAS No. 57538-27-9) is a compound that has garnered attention for its potential biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C3H7N3O3
- Molecular Weight : 119.08 g/mol
- IUPAC Name : Methyl N'-nitrocarbamimidate
- SMILES Notation : COC(=NN+[O-])N
The compound features a nitro group that can undergo various chemical transformations, influencing its biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates, which may then engage with cellular components, leading to various biological effects. These interactions can include:
- Inhibition or Activation of Enzymes : Depending on the structural context, the compound can act as an inhibitor or activator of certain enzymes.
- Formation of Stable Adducts : Interaction with nucleophiles can lead to the formation of stable adducts, affecting cellular pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
-
Anticancer Activity :
- Studies have assessed the cytotoxic effects of various derivatives against cancer cell lines, including hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1). For instance, derivatives showed varying levels of cytotoxicity with EC50 values ranging from 42.28 µM to over 500 µM depending on the structure and modifications made to the parent compound .
- Antiviral Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Activity Type | Target/Cell Line | EC50/IC50 Values | Notes |
---|---|---|---|
Cytotoxicity | Huh7 (Hepatocarcinoma) | 42.28 - >500 µM | Varies by derivative |
THP-1 (AML) | Not determined | Limited sensitivity | |
Antiviral | HCoV-OC43 | 42.37 - 66.77 µM | Effective against viral replication |
Enzyme Inhibition | Acetylcholinesterase | IC50 up to 16.1 µM | Increased inhibition with methylation |
Case Study Example
In a study examining the effects of methylated derivatives on cancer cell lines, it was found that specific modifications increased selectivity and potency against certain types of cancer cells, highlighting the importance of structural variations in enhancing biological efficacy .
Safety and Toxicology
While exploring the biological applications, it is crucial to consider the safety profile of this compound. The compound has been classified under potential hazards due to its nitro group, which may contribute to toxicity upon exposure. Safety data sheets recommend handling it with care due to risks associated with skin and eye irritation as well as potential carcinogenicity .
Properties
Molecular Formula |
C3H7N3O3 |
---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
methyl N-methyl-N'-nitrocarbamimidate |
InChI |
InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) |
InChI Key |
ZWHCDLXHQMBZRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=N[N+](=O)[O-])OC |
Origin of Product |
United States |
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